molecular formula C11H7NO5 B8688448 4-Oxo-1,4-dihydro-2,5-quinolinedicarboxylic acid CAS No. 169831-57-6

4-Oxo-1,4-dihydro-2,5-quinolinedicarboxylic acid

Cat. No. B8688448
Key on ui cas rn: 169831-57-6
M. Wt: 233.18 g/mol
InChI Key: XZHANRREEKRIGX-UHFFFAOYSA-N
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Patent
US07456178B2

Procedure details

To a solution of 25 (7.90 g, 29.5 mmol) in 10% aqueous KOH solution (100 mL) was added 10% Pd/C (0.500 g). The reaction mixture was hydrogenated (50 psi) on a Parr hydrogenation apparatus at room temperature for 4 h. The catalyst was filtered off on a pad of celite and the filtrate was acidified with 2N HCl to pH=6.5, where a solid precipitated and was collected through a filtration. The solid was washed with H2O (100 mL) and Et2O (100 mL), and dried in vacuum at 60° C. to give an off-white solid (26, 6.79 g, 98.6%). 1H NMR (DMSO-d6, 300 MHz) δ ?8.12 (d, J=8.2 Hz, 1H), 7.76 (t, J=8.2 Hz, 1H), 7.48 (d, J=8.2 Hz, 1H), 6.74 (s, 1H).
Name
25
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[NH:10][C:9]([C:12]([OH:14])=[O:13])=[CH:8][C:7](=[O:15])[C:6]=2[C:5]([C:16]([OH:18])=[O:17])=[CH:4][CH:3]=1>[OH-].[K+].[Pd]>[O:15]=[C:7]1[C:6]2[C:5]([C:16]([OH:18])=[O:17])=[CH:4][CH:3]=[CH:2][C:11]=2[NH:10][C:9]([C:12]([OH:14])=[O:13])=[CH:8]1 |f:1.2|

Inputs

Step One
Name
25
Quantity
7.9 g
Type
reactant
Smiles
ClC1=CC=C(C=2C(C=C(NC12)C(=O)O)=O)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[K+]
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off on a pad of celite
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
was collected through a filtration
WASH
Type
WASH
Details
The solid was washed with H2O (100 mL) and Et2O (100 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuum at 60° C.
CUSTOM
Type
CUSTOM
Details
to give an off-white solid (26, 6.79 g, 98.6%)

Outcomes

Product
Name
Type
Smiles
O=C1C=C(NC=2C=CC=C(C12)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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